2-Iodo-N-isopropyl-5-methylbenzamide
Overview
Description
2-Iodo-N-isopropyl-5-methylbenzamide is an organic compound that belongs to the class of iodobenzamides It is characterized by the presence of an iodine atom attached to a benzamide structure, with an isopropyl group and a methyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-N-isopropyl-5-methylbenzamide typically involves the iodination of a benzamide precursor. One common method includes the reaction of 5-methyl-2-nitrobenzoic acid with iodine and a reducing agent to form the iodo derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-N-isopropyl-5-methylbenzamide undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of alcohols to carbonyl compounds.
Substitution: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include Oxone® (2KHSO5·KHSO4·K2SO4) as a co-oxidant at room temperature.
Substitution: Typical conditions involve the use of nucleophiles such as amines or thiols under mild conditions.
Major Products:
Scientific Research Applications
2-Iodo-N-isopropyl-5-methylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-N-isopropyl-5-methylbenzamide primarily involves the formation of hypervalent iodine species. These species are highly reactive and can facilitate various oxidation reactions. The iodine atom in the compound acts as a central point for the formation of these species, which then interact with substrates to form the desired products .
Comparison with Similar Compounds
2-Iodo-N-isopropyl-5-methoxybenzamide: Similar in structure but with a methoxy group instead of a methyl group.
2-Iodo-N-methylbenzamide: Lacks the isopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.
Uniqueness: 2-Iodo-N-isopropyl-5-methylbenzamide is unique due to the combination of its substituents, which provide a balance of reactivity and stability. The presence of the isopropyl group enhances its steric properties, making it a more effective catalyst in certain reactions compared to its analogs .
Properties
IUPAC Name |
2-iodo-5-methyl-N-propan-2-ylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-7(2)13-11(14)9-6-8(3)4-5-10(9)12/h4-7H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNQTGVLSHCNBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.